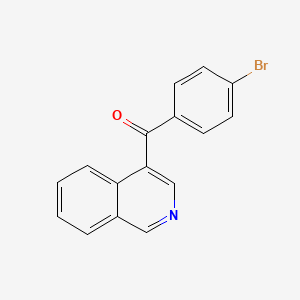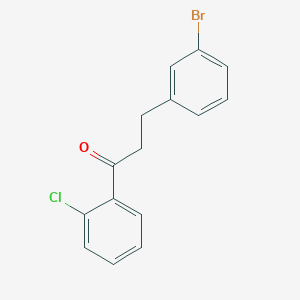
3-メチル-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)アニリン
説明
Synthesis Analysis
While specific synthesis methods for “3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” were not found, related compounds have been synthesized through various methods . For example, borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst has been used to form pinacol benzyl boronate .
科学的研究の応用
有機合成中間体
この化合物は、有機合成において重要な中間体として役立ちます。 そのボレート基とスルホンアミド基により、求核反応とアミド化反応が可能になり、複雑な分子の構築のための汎用性の高いビルディングブロックとなります .
創薬
創薬の分野では、このような有機ホウ素化合物は、医薬品の合成によく使用されます。 合成中のジオールの保護に特に有用であり、アミノ酸の不斉合成や鈴木カップリング反応に用いられます .
酵素阻害
ホウ酸誘導体には、この化合物など、酵素阻害剤として応用されるものがあります。それらは酵素の活性部位に結合することで、その活性を調節することができます。 この特性は、特定の生物学的経路を標的とする薬物の設計に利用されています .
抗がん研究
この化合物は、抗がん研究で可能性を示しています。 ホウ酸化合物は、特定の癌細胞株でアポトーシスを誘導することが判明しており、抗がん療法の開発における使用が示唆されています .
蛍光プローブ
有機ホウ素化合物は、そのユニークな化学的性質により、蛍光プローブとして機能することができます。 特にこの化合物は、過酸化水素、糖、およびさまざまなイオンの存在を検出するために使用でき、生物学的および化学的センシングアプリケーションにおいて貴重です .
刺激応答性ドラッグキャリア
この化合物中のボロン酸エステル結合は、刺激応答性ドラッグキャリアの構築に有利です。 これらのキャリアは、pH、グルコースレベル、ATPなど、微小環境の変化に応答して、制御された方法で薬物を放出することができます .
分析化学
分析化学では、この化合物のさまざまな分子と安定な錯体を形成する能力は、物質の検出と定量化に使用されます。 その特異性と反応性により、クロマトグラフィーや分光法における有用な試薬となっています .
材料科学
最後に、この化合物の構造的特性により、材料科学での使用が可能になります。 ポリマーやコーティングに組み込むことで、耐久性向上や耐薬品性など、特定の特性を与えることができます .
作用機序
Target of Action
Similar compounds have been used in the synthesis of cholinergic drugs , suggesting potential targets within the cholinergic system.
Mode of Action
It’s known that similar compounds can undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst .
Biochemical Pathways
Similar compounds have been used in the synthesis of cholinergic drugs , suggesting potential involvement in cholinergic signaling pathways.
Result of Action
Similar compounds have been used in the synthesis of cholinergic drugs , suggesting potential therapeutic effects in the treatment of gastrointestinal diseases.
生化学分析
Biochemical Properties
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as palladium-catalyzed cross-coupling enzymes, facilitating the formation of carbon-carbon bonds. The boronic ester group in 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in biochemical assays .
Cellular Effects
The effects of 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by modulating the activity of enzymes involved in signal transduction. Additionally, it has been observed to affect gene expression by interacting with transcription factors and other regulatory proteins. The impact on cellular metabolism is also significant, as 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can alter the metabolic flux of key biochemical pathways .
Molecular Mechanism
At the molecular level, 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, forming reversible covalent bonds. This binding can lead to enzyme inhibition or activation, depending on the context of the interaction. Additionally, 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can influence gene expression by interacting with DNA-binding proteins and transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline vary with different dosages in animal models. At low doses, this compound can enhance certain biochemical pathways without causing significant toxicity. At high doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s effects become detrimental .
Metabolic Pathways
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing the metabolic flux of key intermediates. The compound can also affect metabolite levels, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can significantly impact its activity and function .
Subcellular Localization
The subcellular localization of 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is crucial for its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with other biomolecules and its overall biochemical effects .
特性
IUPAC Name |
3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2/c1-9-6-10(8-11(15)7-9)14-16-12(2,3)13(4,5)17-14/h6-8H,15H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNTYSJFQLDZAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Bromo-2-ethyl-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532431.png)
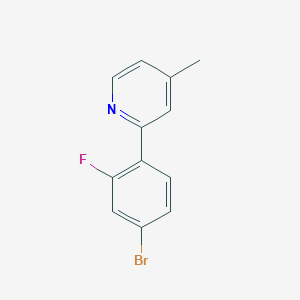
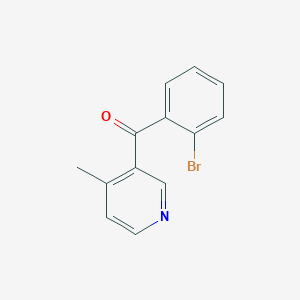

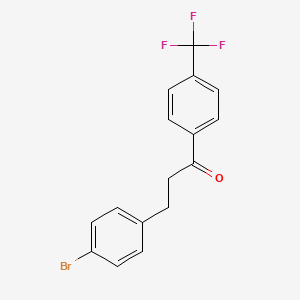

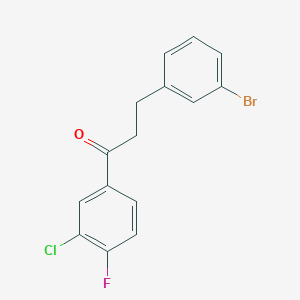

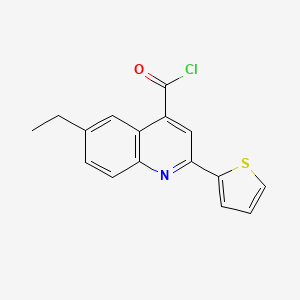

![3-Bromo-8-chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1532450.png)

